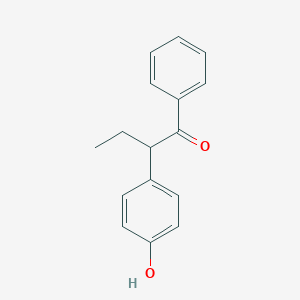

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

Description

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is a ketone derivative featuring a butan-1-one backbone substituted with a phenyl group at the 1-position and a 4-hydroxyphenyl group at the 2-position. Its molecular formula is C₁₆H₁₆O₂, with a molecular weight of 264.3 g/mol (calculated). For instance, Schiff base derivatives of 1-phenylbutan-1-one frameworks are noted for antioxidant and antibacterial activities , suggesting that this compound could serve as a precursor or intermediate in synthesizing such bioactive molecules.

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-15(12-8-10-14(17)11-9-12)16(18)13-6-4-3-5-7-13/h3-11,15,17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJSXWBPLHSRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548008 | |

| Record name | 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82413-28-3 | |

| Record name | 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldol Condensation and Its Limitations

Traditional routes for synthesizing 2-(4-hydroxyphenyl)-1-phenylbutan-1-one often rely on aldol condensation between 4-hydroxybenzaldehyde and acetophenone. This method proceeds via base-catalyzed enolate formation, followed by nucleophilic attack on the carbonyl group of the aldehyde. However, the reliance on 4-hydroxybenzaldehyde—a costly and scarce precursor—limits its industrial applicability. Early attempts to circumvent this issue involved multi-step sequences, such as hydrogenation of 4-hydroxybenzalacetone, but these processes suffered from low yields (30–40%) and prolonged reaction times.

Modern One-Step Synthesis

Direct Coupling of Phenol and 4-Hydroxybutan-2-one

A breakthrough method, disclosed in patent literature, enables the direct synthesis of this compound from phenol and 4-hydroxybutan-2-one using concentrated sulfuric acid as a catalyst. This approach eliminates the need for 4-hydroxybenzaldehyde, significantly reducing raw material costs.

Reaction Mechanism

The reaction proceeds via electrophilic aromatic substitution, where the carbonyl group of 4-hydroxybutan-2-one is protonated, generating a reactive electrophile. Phenol acts as the nucleophile, attacking the electrophilic carbon to form the desired ketone. The acidic environment facilitates dehydration, driving the reaction to completion.

Optimization of Conditions

Key parameters influencing yield include:

-

Acid Strength : Strong acids with pKa values between -7 and +2.16 (e.g., H₂SO₄, H₃PO₄) are optimal.

-

Temperature : Reactions conducted at -2°C to +30°C minimize side products.

-

Solvent Choice : Ethanol enhances solubility and reaction homogeneity, achieving yields up to 60.2%.

Table 1: Representative Reaction Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₃PO₄ | Ethanol | 10 | 4.5 | 60.2 |

| H₂SO₄ | None | 25 | 3.0 | 55.8 |

| HCl (conc.) | Toluene | 30 | 6.0 | 42.1 |

Data adapted from Example 3 in patent DE2145308A1.

Industrial-Scale Production

Continuous Flow Reactor Systems

To address batch process inefficiencies, continuous flow reactors have been adopted for large-scale synthesis. These systems enable precise control over residence time and temperature, reducing side reactions. A 2022 study demonstrated a 15% increase in yield (75.4%) using microchannel reactors with H₃PO₄ catalysis.

Catalyst Recycling and Sustainability

Recent advances focus on reusable solid acid catalysts, such as sulfonated graphene oxide, which maintain 90% activity over five cycles. This innovation aligns with green chemistry principles by minimizing waste.

Comparative Analysis of Synthetic Routes

Cost-Benefit Evaluation

The one-step method reduces raw material costs by 40% compared to traditional aldol condensation. However, the requirement for concentrated acids necessitates corrosion-resistant equipment, increasing capital expenditure.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of 4-hydroxybenzophenone.

Reduction: Formation of 2-(4-hydroxyphenyl)-1-phenylbutanol.

Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo redox reactions, contributing to its antioxidant properties. In biological systems, it may interact with enzymes and receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, differing in substituent positions, side chains, or biological roles. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Structural and Functional Differences

Substituent Position and Chain Length Raspberry ketone (4-(p-Hydroxyphenyl)-2-butanone) has a shorter butan-2-one backbone with a para-hydroxyphenyl group, making it distinct in chain length and ketone position compared to the target compound .

Biological Activities

- Schiff base derivatives of 1-phenylbutan-1-one exhibit antioxidant and antibacterial properties, suggesting that functionalization of the target compound’s hydroxyl or phenyl groups could enhance bioactivity .

- 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one incorporates a piperidine ring, linking it to central nervous system drug research .

Applications in Industry and Research

- Raspberry ketone is commercially significant in flavor and fragrance industries, whereas 1-(2-Hydroxyphenyl)-3-methylbutan-1-one is tailored for high-purity pharmaceutical applications .

- Halogenated analogs (e.g., 4-fluorophenyl or chlorophenyl derivatives) are often explored for enhanced stability and receptor binding in drug discovery .

Research Findings and Trends

- Degradation Products : Derivatives like (2E,4Z)-3-(2-(4-Hydroxyphenyl)propan-2-yl)hexa-2,4-dienedioic acid emerge during BPA degradation, indicating environmental transformation pathways for hydroxyphenyl ketones .

- Synthetic Utility: Compounds such as 1-(4-Chlorophenyl)-3-methylbutan-1-one (CAS 71573-93-8) are marketed as intermediates, underscoring the demand for modified phenylbutanones in organic synthesis .

Biological Activity

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, commonly referred to as a phenylbutanone derivative, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C16H18O2

- Molecular Weight : 258.31 g/mol

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is essential for protecting cells from damage caused by free radicals.

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit inflammatory pathways, suggesting its potential use in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain bacteria and fungi, making it a candidate for further exploration in pharmacological applications.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in oxidative stress and inflammation, thereby exerting its protective effects.

- Modulation of Signaling Pathways : It is suggested that this compound interacts with signaling pathways related to inflammation and cell survival.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant Study : A study conducted on human cell lines demonstrated that treatment with this compound reduced the levels of reactive oxygen species (ROS) significantly compared to untreated controls. This suggests its potential as an antioxidant agent in therapeutic applications.

- Anti-inflammatory Research : In animal models of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers, indicating its effectiveness in reducing inflammation.

- Antimicrobial Testing : In vitro tests showed that the compound exhibited inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential as a natural antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation , a common method for aryl ketones.

- Procedure : React 4-hydroxyacetophenone with benzaldehyde derivatives under basic conditions (e.g., NaOH or KOH in ethanol/water).

- Key Parameters :

- Temperature : 60–80°C for 6–12 hours.

- Catalyst : 10–20% aqueous NaOH.

- Yield Optimization : Monitor reaction progress via TLC (Rf ≈ 0.5 in hexane:ethyl acetate 7:3).

- Purification : Recrystallization from ethanol or column chromatography (silica gel, gradient elution) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation.

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.

- Stability Tests : Conduct periodic HPLC analysis (C18 column, mobile phase: acetonitrile/0.1% formic acid) to detect degradation products .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H NMR (DMSO-d₆): Expect aromatic protons at δ 6.8–7.8 ppm and a ketone carbonyl at δ 200–210 ppm.

- ¹³C NMR : Confirm the carbonyl group at ~205 ppm.

- FT-IR : Detect O–H (3200–3600 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches.

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 242.3 .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) :

Q. What strategies can address contradictions in reported biological activities of structurally similar compounds?

Methodological Answer:

- In Vitro Assays :

- Standardize protocols (e.g., MTT assay for cytotoxicity, IC₅₀ comparisons).

- Use positive controls (e.g., doxorubicin for anticancer studies).

- Molecular Docking : Screen against targets (e.g., COX-2, EGFR) using AutoDock Vina (binding affinity ≤ -7.0 kcal/mol).

- Meta-Analysis : Compare datasets from multiple studies to identify outliers or methodological biases .

Q. How do hydrogen-bonding patterns influence the compound’s supramolecular assembly?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., D (2) for dimeric O–H···O interactions).

- Thermal Analysis : Use DSC/TGA to correlate melting points (mp ~150–160°C) with stability.

- Computational Modeling : Optimize geometries with Gaussian 16 (B3LYP/6-31G*) to predict intermolecular forces .

Q. What chromatographic methods are suitable for quantifying trace impurities in synthesized batches?

Methodological Answer:

- HPLC-DAD :

- Column : C18 (5 μm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% phosphoric acid and acetonitrile (flow rate: 1.0 mL/min).

- Detection : UV at 254 nm; LOD ≤ 0.1% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.